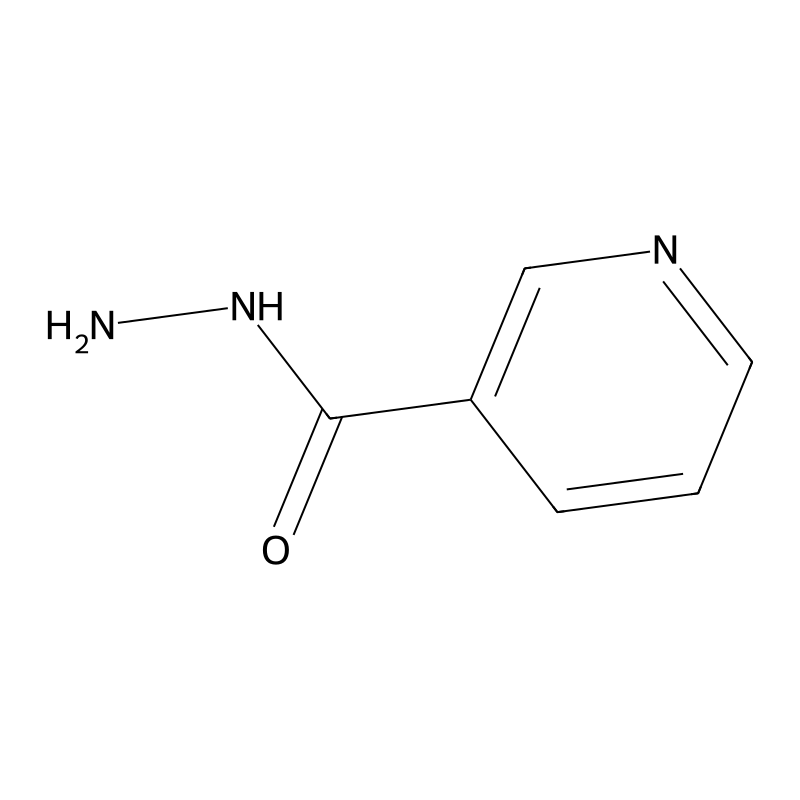

Nicotinic acid hydrazide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Organic Chemistry: Building Block for Synthesis

NAH serves as a valuable building block for synthesizing various organic compounds, particularly hydrazones and oxadiazoles. These compounds hold significance in various research areas, including medicinal chemistry, material science, and agriculture. For instance, a study aimed at developing novel antibacterial agents utilized NAH to synthesize a library of hydrazones, evaluating their potential effectiveness against various bacterial strains [].

Medicinal Chemistry: Exploring Antibacterial and Antitubercular Activity

While NAH itself lacks antibacterial properties, researchers have explored its derivatives for potential applications against various bacterial strains and Mycobacterium tuberculosis, the causative agent of tuberculosis. Studies have synthesized and evaluated the antimycobacterial activity of several NAH derivatives, demonstrating promising results in some cases []. However, further investigation is needed to determine their efficacy and safety compared to existing treatments.

Material Science: Potential Gas-Sensing and Adsorbent Applications

Recent research has explored the potential of NAH and its metal complexes for gas-sensing and adsorption applications. Computational studies suggest that nickel complexes of NAH exhibit promising capabilities for detecting and removing hydrogen sulfide (H₂S) gas, which is a harmful environmental pollutant []. This research area is still in its early stages, and further studies are needed to validate these findings and explore the practical implementation of these materials.

Nicotinic acid hydrazide is a derivative of nicotinic acid, characterized by the presence of a hydrazide functional group. It is synthesized through the reaction of nicotinic acid with hydrazine or its derivatives. This compound has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry.

- Formation of Schiff Bases: Reacting with aldehydes in the presence of catalysts to form Schiff bases, which exhibit enhanced biological properties .

- Condensation Reactions: It can undergo condensation with various reagents to generate more complex structures, such as pyrazoles and thiosemicarbazones .

- Metal Complex Formation: Nicotinic acid hydrazide can also form complexes with transition metals, which may enhance its biological activity .

Nicotinic acid hydrazide and its derivatives exhibit a range of biological activities:

- Antimicrobial Properties: Several studies indicate its effectiveness against various bacteria and fungi, making it a candidate for developing new antimicrobial agents .

- Antitubercular Activity: Some derivatives have shown significant activity against Mycobacterium tuberculosis, with minimal cytotoxicity towards human cancer cell lines .

- Potential Anti-Cancer Effects: Metal complexes derived from nicotinic acid hydrazide have demonstrated cytotoxic effects on cancer cells, suggesting potential therapeutic applications in oncology .

The synthesis of nicotinic acid hydrazide typically involves:

- Hydrazinolysis of Esters: Nicotinic acid esters are treated with hydrazine hydrate under reflux conditions to yield nicotinic acid hydrazide .

- Direct Condensation: A direct reaction between nicotinic acid and hydrazine can also be performed, often facilitated by catalysts such as titanium or zirconium compounds .

- Green Synthesis Approaches: Recent methods utilize natural catalysts like lemon juice for the synthesis of Schiff bases from nicotinic acid hydrazide, aligning with green chemistry principles .

Nicotinic acid hydrazide finds applications in various fields:

- Pharmaceuticals: Its derivatives are explored for their potential as antimicrobial and antitubercular agents.

- Agriculture: Certain derivatives may serve as agrochemicals due to their biological activity against pests and pathogens.

- Material Science: The formation of metal complexes opens avenues for applications in catalysis and supramolecular chemistry .

Interaction studies have revealed that nicotinic acid hydrazide can interact with various biological targets:

- Enzyme Inhibition: Some derivatives inhibit specific enzymes linked to bacterial resistance mechanisms.

- Cellular Uptake Mechanisms: Investigations into how these compounds are absorbed by cells can provide insights into their efficacy as drugs.

Nicotinic acid hydrazide shares structural similarities with several other compounds. Here’s a comparison highlighting its uniqueness:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| Isonicotinic Acid Hydrazide | Similar functional group | Often exhibits different biological activities; more potent against certain pathogens. |

| Hydrazine | Basic structure | Lacks the aromatic character of nicotinic derivatives; primarily used as a reducing agent. |

| Pyrazole Derivatives | Contains nitrogen atoms | Exhibits distinct pharmacological properties; often used in anti-inflammatory drugs. |

| Nicotinamide | Similar backbone | More widely used in dermatological applications; less emphasis on antimicrobial properties. |

Nicotinic acid hydrazide's unique combination of structural features and biological activity makes it a compound of interest in medicinal chemistry and related fields. Its ability to form various derivatives further enhances its potential applications.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

H315 (91.11%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (91.11%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (88.89%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H351 (11.11%): Suspected of causing cancer [Warning Carcinogenicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant;Health Hazard